molecular formula C10H10N4O B5516629 1-methyl-N-3-pyridinyl-1H-pyrazole-5-carboxamide

1-methyl-N-3-pyridinyl-1H-pyrazole-5-carboxamide

Cat. No. B5516629
M. Wt: 202.21 g/mol
InChI Key: LSEUGEFZKAZGSI-UHFFFAOYSA-N
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Description

1-methyl-N-3-pyridinyl-1H-pyrazole-5-carboxamide is a compound of interest in the field of chemistry due to its potential applications in various biological activities and its utility as a building block in heterocyclic synthesis. Its structure and properties allow for a wide range of chemical reactions, making it a versatile compound for research and application in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, often involves the reaction of enaminones with different reagents to form novel pyrazolopyrimidine and isoxazole derivatives. These processes highlight the compound's capacity for functionalization and the formation of complex heterocyclic systems (Al-Omran & El-Khair, 2005).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied through experimental and theoretical methods. These studies involve spectroscopic determinations and density functional theory (DFT) calculations, offering insights into the compound's electronic structure and stability. Such analyses are crucial for understanding the compound's reactivity and for designing new derivatives with desired properties (Shen et al., 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that lead to the synthesis of compounds with potential biological activities. For instance, the reaction of pyrazole derivatives with different amines can yield new chemical entities with enriched biological activities. Such reactions demonstrate the compound's versatility and potential as a scaffold for the development of new drugs (Sribalan et al., 2016).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography and other spectroscopic methods are employed to elucidate these properties, which are essential for the compound's application in chemical synthesis and pharmaceutical development (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity with various reagents and its behavior in different chemical environments, are key to its utility in synthesis. Studies on its reactivity patterns, mechanisms of reactions, and the formation of new bonds provide valuable information for the development of novel compounds with desired functionalities (Shaabani et al., 2009).

Scientific Research Applications

Functionalization Reactions

  • Functionalization and Synthesis : The compound has been involved in studies exploring functionalization reactions. For example, it was used in the synthesis of 1H-pyrazole-3-carboxamide derivatives through reactions with different binucleophiles (Yıldırım, Kandemirli, & Akçamur, 2005).

Antibacterial Activity

  • Antibacterial Properties : Some pyrazolopyridine derivatives, closely related to 1-methyl-N-3-pyridinyl-1H-pyrazole-5-carboxamide, have shown antibacterial activities against both Gram-negative and Gram-positive bacteria (Panda, Karmakar, & Jena, 2011).

Antitubercular Agents

  • Antitubercular Applications : Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, a class to which the compound belongs, have been investigated as potential antitubercular agents. These compounds exhibited promising in vitro potency against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains (Tang et al., 2015).

DNA Interaction

  • DNA Binding Studies : Derivatives of pyrazole-carboxamide, including this compound, have been used in the study of minor groove binding in DNA. These studies help understand the interactions of these compounds with genetic material (Wade, Mrksich, & Dervan, 1992).

Anticancer Agents

  • Anticancer Potential : Pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs, which can be derived from the compound, have been synthesized and evaluated as potential anticancer agents. These compounds showed promising results against various human cancer cell lines (Reddy et al., 2014).

Fungicidal Activity

  • Fungicidal Activity : N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives showed moderate antifungal activities, hinting at the potential fungicidal applications of this compound (Wu et al., 2012).

Future Directions

The future directions for the study and use of 1-methyl-N-3-pyridinyl-1H-pyrazole-5-carboxamide could involve its further development and optimization as a pesticide . It’s suggested that these compounds could serve as a precursor structure for the design of more potent and efficient pesticides .

properties

IUPAC Name

2-methyl-N-pyridin-3-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-14-9(4-6-12-14)10(15)13-8-3-2-5-11-7-8/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEUGEFZKAZGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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